An In-Depth Technical Guide to 6,8-dibromoquinazolin-4(3H)-one: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to 6,8-dibromoquinazolin-4(3H)-one: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, the 6,8-dibromoquinazolin-4(3H)-one scaffold serves as a crucial pharmacophore, with substitutions at various positions leading to compounds with potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 6,8-dibromoquinazolin-4(3H)-one and its key derivatives, with a focus on data relevant to researchers and drug development professionals. While specific physicochemical and spectral data for the parent 6,8-dibromoquinazolin-4(3H)-one are not extensively available in the public domain, this guide compiles available data for its closely related and well-studied derivatives to provide a valuable resource for the scientific community.
Chemical Structure and Identification
The core structure of 6,8-dibromoquinazolin-4(3H)-one consists of a pyrimidine ring fused to a benzene ring, with bromine atoms substituted at positions 6 and 8. The presence of the keto group at position 4 and the proton at position 3 gives rise to its classification as a 4(3H)-quinazolinone.
Table 1: Chemical Identifiers for 6,8-dibromoquinazolin-4(3H)-one and Key Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |
| 6,8-dibromoquinazolin-4(3H)-one | C₈H₄Br₂N₂O | 303.94 | C1=C(C=C2C(=C1Br)C(=O)NC=N2)Br |
| 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | C₉H₇Br₂N₃O | 332.98 | CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N[1] |
| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | C₂₂H₁₄Br₂N₂O₂ | 498.17 | CC(=O)C1=CC=C(C=C1)N1C(=O)C2=C(C=C(C=C2Br)Br)N=C1C3=CC=CC=C3 |
| trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride | C₁₄H₁₉Br₂ClN₂O | 426.57 | C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl[2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the parent 6,8-dibromoquinazolin-4(3H)-one are scarce in the available literature. However, data for some of its derivatives have been reported and are summarized below.
Table 2: Physicochemical Properties of Selected 6,8-dibromoquinazolin-4(3H)-one Derivatives
| Compound | Melting Point (°C) | Solubility | Notes |
| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 240 | Soluble in ethanol | Dark brown crystals.[3] |
| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-phenyl]-1,2-dihydropyridine-3-carbonitrile | 316-318 | Soluble in glacial acetic acid | Yellow crystals.[3] |
| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-imino-4-phenyl-4,4-dihydropyran-3-carbonitrile | 150-152 | Soluble in ethanol | Brown crystals.[3] |
Experimental Protocols
The synthesis of 6,8-dibromoquinazolin-4(3H)-one derivatives typically involves a multi-step process, often starting from 3,5-dibromoanthranilic acid. A common strategy is the initial formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a primary amine to yield the desired 3-substituted quinazolinone.
Synthesis of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I)
This intermediate is a key precursor for many 6,8-dibromoquinazolin-4(3H)-one derivatives.
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Reactants: 3,5-dibromoanthranilic acid.
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Procedure: The synthesis is based on established methods for benzoxazinone formation.[3] A common approach involves the reaction of 3,5-dibromoanthranilic acid with an acylating agent like benzoyl chloride in the presence of a base.
Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II)
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Reactants: 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) and p-aminoacetophenone.
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Procedure:
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A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) (0.01 mol) and p-aminoacetophenone (0.01 mol) is heated together upon fusion at 150°C on a sand bath for 2 hours.[3]
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After cooling, the crude solid mass is collected.[3]
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The crude product is recrystallized twice from ethanol to yield dark brown crystals of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II).[3]
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Characterization:
Synthesis workflow for a key 6,8-dibromoquinazolin-4(3H)-one derivative.
Biological Activities and Signaling Pathways
Derivatives of 6,8-dibromoquinazolin-4(3H)-one have been reported to exhibit a range of biological activities.
Anti-inflammatory and Analgesic Properties
Several novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities in animal models.[4] For instance, some compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats.[3]
Table 3: Anti-inflammatory Activity of Selected 6,8-dibromo-4(3H)-quinazolinone Derivatives
| Compound | Dose (mg/100g b.w.) | Inhibition of Paw Edema after 1h (%) |
| II | 10 | 19.9 |
| IIIh | 10 | 16.1 |
| Va | 10 | 12.6 |
| VIg | 10 | 23.8 |
| Indomethacin (control) | 2 | 35.8 |
Data adapted from Mohamed et al. (2010).[3]
Antimicrobial Activity
Various derivatives of 6,8-dibromo-4(3H)-quinazolinone have been synthesized and screened for their antibacterial and antifungal activities.[5] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida albicans and Aspergillus flavus.[5]
Table 4: Minimum Inhibitory Concentrations (MICs) of Active Antimicrobial Derivatives
| Compound | Organism | MIC (µg/mL) |
| VIIa | E. coli | 1.56 |
| VIIa | S. typhimurium | 3.125 |
| VIIa | L. monocytogenes | 1.56 |
| VIIc | C. albicans | 0.78 |
| VIIc | A. flavus | 0.097 |
Data for selected potent compounds from Mohamed et al. (2010).[5]
Signaling Pathways
The precise molecular targets and signaling pathways for many 6,8-dibromoquinazolin-4(3H)-one derivatives are still under investigation. However, the broader class of quinazolinones is known to interact with several key cellular signaling pathways implicated in cell proliferation, survival, and inflammation. Two of the most relevant pathways are the PI3K/Akt and MAPK signaling cascades.
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to apoptosis in cancer cells.
Generalized PI3K/Akt signaling pathway and potential inhibition by quinazolinones.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[9][10] Dysregulation of the MAPK pathway is also frequently observed in cancer. Certain quinazolinone derivatives have been found to modulate this pathway, contributing to their anticancer effects.
Generalized MAPK/ERK signaling pathway and potential modulation by quinazolinones.
Conclusion
6,8-dibromoquinazolin-4(3H)-one and its derivatives represent a versatile and promising scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. While a comprehensive physicochemical profile of the parent compound remains to be fully elucidated, the available data on its derivatives provide a solid foundation for future research. The demonstrated anti-inflammatory, analgesic, and antimicrobial properties, along with the potential to modulate key signaling pathways such as PI3K/Akt and MAPK, highlight the therapeutic potential of this chemical class. Further structure-activity relationship studies and exploration of their molecular mechanisms of action are warranted to unlock the full potential of 6,8-dibromoquinazolin-4(3H)-one-based compounds in the development of novel therapeutics.
References
- 1. Buy 6-Bromo-8-chloroquinazolin-4(3H)-one (EVT-12639776) [evitachem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
